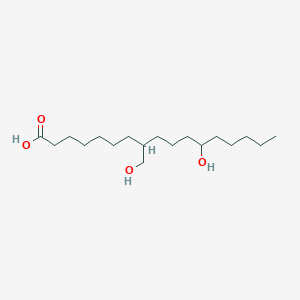
12-Hydroxy-8-(hydroxymethyl)heptadecanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
12-Hydroxy-8-(hydroxymethyl)heptadecanoic acid: is a hydroxy fatty acid with a unique structure that includes both hydroxyl and carboxyl functional groups. This compound is part of a broader class of hydroxy fatty acids, which are known for their diverse biological activities and industrial applications. The presence of hydroxyl groups in its structure makes it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 12-Hydroxy-8-(hydroxymethyl)heptadecanoic acid typically involves the hydroxylation of heptadecanoic acid derivatives. One common method includes the use of hydroxylating agents such as hydrogen peroxide in the presence of catalysts like tungsten or molybdenum complexes. The reaction is usually carried out under controlled temperature and pH conditions to ensure the selective addition of hydroxyl groups at the desired positions.
Industrial Production Methods: Industrial production of this compound can be achieved through biotechnological processes involving microbial fermentation. Specific strains of bacteria, such as Pseudomonas aeruginosa, have been engineered to produce hydroxy fatty acids from renewable feedstocks like vegetable oils. These microbial processes are advantageous due to their sustainability and lower environmental impact compared to traditional chemical synthesis.
Chemical Reactions Analysis
Types of Reactions: 12-Hydroxy-8-(hydroxymethyl)heptadecanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The carboxyl group can be reduced to form alcohols.
Substitution: The hydroxyl groups can participate in substitution reactions to form esters or ethers.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Acid chlorides or anhydrides are often used in esterification reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of esters or ethers.
Scientific Research Applications
Chemistry: In chemistry, 12-Hydroxy-8-(hydroxymethyl)heptadecanoic acid is used as a building block for the synthesis of complex molecules. Its hydroxyl and carboxyl groups provide multiple sites for chemical modifications, making it valuable in organic synthesis.
Biology: In biological research, this compound is studied for its role in cellular signaling and metabolism. Hydroxy fatty acids are known to modulate various biological processes, including inflammation and lipid metabolism.
Medicine: In medicine, hydroxy fatty acids have been investigated for their potential therapeutic effects. They exhibit antimicrobial, anti-inflammatory, and anticancer properties, making them promising candidates for drug development.
Industry: Industrially, this compound is used in the production of biodegradable polymers, lubricants, and surfactants. Its unique chemical properties enhance the performance and sustainability of these products.
Mechanism of Action
The mechanism of action of 12-Hydroxy-8-(hydroxymethyl)heptadecanoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl groups in its structure allow it to participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate the activity of enzymes involved in lipid metabolism and inflammatory pathways, leading to various biological effects.
Comparison with Similar Compounds
- 12-Hydroxyheptadecanoic acid
- 8-Hydroxyheptadecanoic acid
- 12-Hydroxy-8-(methylsulfanyl)heptadecanoic acid
Comparison: Compared to other hydroxy fatty acids, 12-Hydroxy-8-(hydroxymethyl)heptadecanoic acid is unique due to the presence of both hydroxyl and hydroxymethyl groups. This dual functionality enhances its reactivity and versatility in chemical reactions. Additionally, its specific structural configuration may confer distinct biological activities, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
54314-92-0 |
|---|---|
Molecular Formula |
C18H36O4 |
Molecular Weight |
316.5 g/mol |
IUPAC Name |
12-hydroxy-8-(hydroxymethyl)heptadecanoic acid |
InChI |
InChI=1S/C18H36O4/c1-2-3-6-12-17(20)13-9-11-16(15-19)10-7-4-5-8-14-18(21)22/h16-17,19-20H,2-15H2,1H3,(H,21,22) |
InChI Key |
GZFYNDXNCWIKMJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(CCCC(CCCCCCC(=O)O)CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(3S,7S,8R,9S,10R,13S,14S)-7-hydroxy-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] 3-methylbenzenesulfonate](/img/structure/B14632376.png)
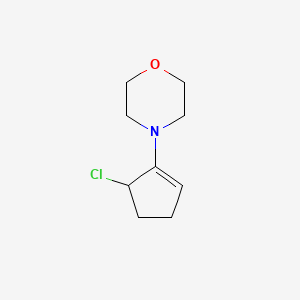
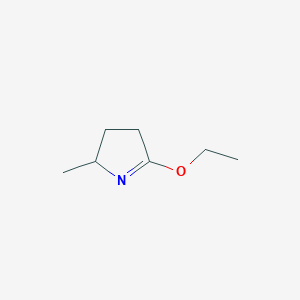
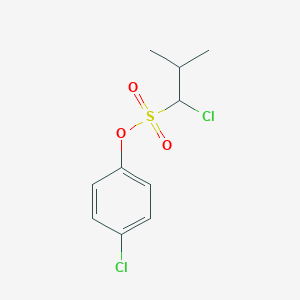
![Benzo[g]pteridine-2,4(3H,10H)-dione, 10-butyl-3-methyl-](/img/structure/B14632409.png)
![Diazene, (2,4-dinitrophenyl)(3-methylbenzo[b]thien-2-yl)-](/img/structure/B14632417.png)
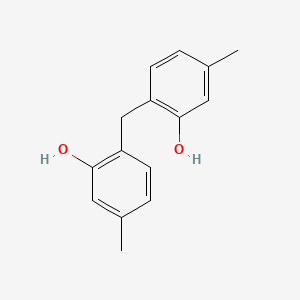
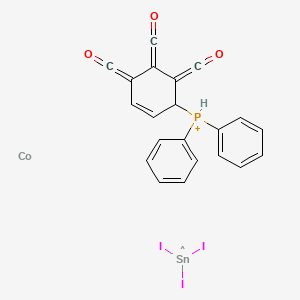
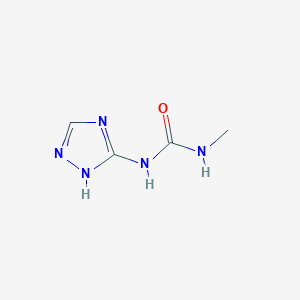
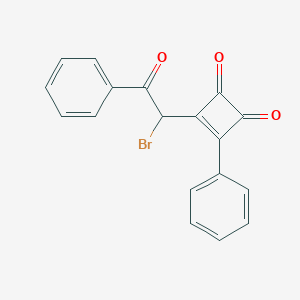
![Benzenamine, N-phenyl-N-[(phenylthio)methyl]-](/img/structure/B14632441.png)
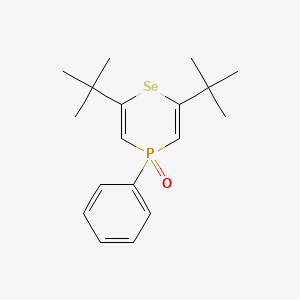
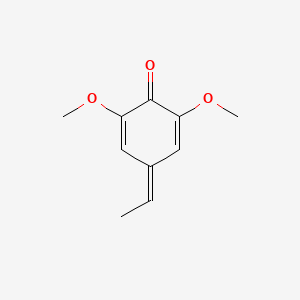
![(4H-Furo[3,2-b]indol-2-yl)(phenyl)methanone](/img/structure/B14632452.png)
